盐酸吡咯烷-3-胺

描述

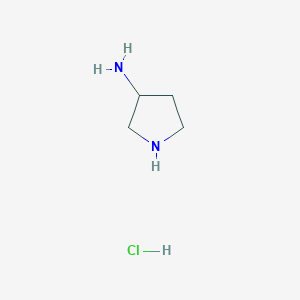

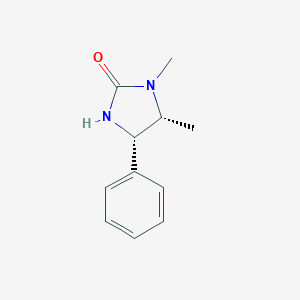

Pyrrolidin-3-amine hydrochloride is a compound that is used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes leading to optically active secondary alcohols .

Synthesis Analysis

Pyrrolidine is a versatile scaffold for novel biologically active compounds . It can be synthesized from different cyclic or acyclic precursors . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine is a base. Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure .Physical And Chemical Properties Analysis

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .科学研究应用

生物分子的构建: 吡咯衍生物,如盐酸吡咯烷-3-胺,在构建生物分子中起着至关重要的作用。它们作为中间体、润湿剂和溶剂,具有低毒性(Anderson & Liu, 2000)。

用于医药和工业的吡咯烷的合成: 吡咯烷的合成可以在温和的条件下进行,这有利于医药和工业应用。这涉及使用N-甲基偶氮甲基内盐和反式-3,3,3-三氯-1-硝基丙-1-烯(Żmigrodzka 等人,2022)。

新型多羟基吡咯烷的合成: 有一种有效的方法可以从 2-氮杂双环[2.2.1]庚-5-烯中制备外消旋和手性 3,5-双(羟甲基)吡咯烷,为合成新的多羟基吡咯烷提供了一条有希望的途径(Alves 等人,2006)。

功能化胺合成的新方法的开发: 研究成功开发了合成吡咯烷和其他功能化胺的新方法,具有适度的对映选择性反应,可供未来优化(Pandiancherri, 2019)。

环境友好的合成方法: 已经开发出一种快速、高效且环保的方法,使用氨作为氮源和 α-picoline 硼烷作为更绿色的还原剂,来合成 2,3-顺式取代的羟基吡咯烷(Dangerfield 等人,2010)。

取代吡啶的合成: 有机催化的环加成反应有效地合成了取代的吡啶,使用容易获得的烯胺和烯醛/炔醛/烯酮底物,实现了索托拉西布等化合物的生产(Dai 等人,2022)。

环胺的 C-H 官能化: 环胺与 α,β-不饱和羰基化合物发生氧化还原环化,生成环稠吡咯啉,可被氧化或还原为吡咯或吡咯烷(Kang 等人,2015)。

复杂吡咯烷的快速生成: 已经证明了一种快速的对映选择性方法,可以从烯烃和醛中快速生成复杂吡咯烷,提供高化学效率和对映控制(Jui 等人,2012)。

墨西哥果蝇的吸引: AMPu 与 1-吡咯啉的组合对墨西哥果蝇的吸引力比单独使用 AMPu 高出约 50%,而 3-吡咯啉的吸引力没有显著提高(Robacker 等人,1997)。

1,4,5-三取代吡咯烷-2,3-二酮的合成: 1,4,5-三取代吡咯烷-2,3-二酮可以使用低能耗途径合成,动力学选择性比热力学选择性对形成主要产物更重要(Nguyen 等人,2022)。

电化学脂肪族 C-H 胺化策略: 一种电化学脂肪族 C-H 胺化策略为吡咯烷和哌啶提供了统一的途径,能够有效合成 5 元和 6 元环形成(Herold 等人,2018)。

可见光诱导的哌啶合成: 在可见光下,碘催化的 Csp3-H 胺化有效地实现了选择性哌啶形成,克服了基于卤代氮中间体的吡咯烷合成优先(Zhang & Muñiz, 2017)。

潜在的除草剂和杀菌剂活性: 4-氨基四氢咪唑酸衍生物对各种植物表现出潜在的除草剂和杀菌剂活性,其中两种对拟南芥具有良好的活性,一种对腐霉属表现出本能的杀菌活性(Liu 等人,2014)。

安全和危害

未来方向

Pyrrolidine has become an attractive tool in modern synthetic chemistry both in academic and industrial settings, offering access to enantiopure molecules . For several amine-containing drugs, biotransformations were applied in the process routes, improving the original syntheses employing classical chemical methods .

属性

IUPAC Name |

pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPLFOLRHWBLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639850 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidin-3-amine hydrochloride | |

CAS RN |

103831-11-4, 122458-34-8 | |

| Record name | 3-Pyrrolidinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103831-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)

![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)